molecular formula C28H39N3O3S B11507679 2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide

2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide

Cat. No.: B11507679
M. Wt: 497.7 g/mol
InChI Key: SGSNCNWEIRHRFS-UHFFFAOYSA-N
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Description

2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide is a complex organic compound featuring an adamantane moiety, an imidazolidinone ring, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide typically involves multiple steps:

  • Formation of the Adamantane Derivative: : The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Imidazolidinone Ring Formation: : The imidazolidinone ring can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions. This step may involve the use of reagents like acetic anhydride or sulfuric acid to facilitate ring closure.

  • Thioamide Introduction: : The thioamide group is typically introduced by reacting the imidazolidinone intermediate with a sulfur-containing reagent such as Lawesson’s reagent or phosphorus pentasulfide.

  • Final Coupling Reaction: : The final step involves coupling the imidazolidinone-thioamide intermediate with 4-propoxyphenyl acetic acid or its derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the carbonyl groups, converting them to alcohols. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic ring in the propoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and protein binding due to its distinct functional groups. It can also be used in the design of new bioactive molecules with potential therapeutic applications.

Medicine

Medicinally, the compound’s structural features suggest potential applications in drug design, particularly as inhibitors of specific enzymes or receptors. Its adamantane moiety is known for enhancing the stability and bioavailability of pharmaceutical agents.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers with unique mechanical properties or coatings with enhanced durability.

Mechanism of Action

The mechanism of action of 2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The adamantane moiety may enhance binding affinity and stability, while the imidazolidinone and thioamide groups could interact with active sites or modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Adamantan-1-yl)-N-(4-benzoylphenyl)acetamide
  • 2-(Adamantan-1-yl)-N-[1-(adamantan-1-yl)ethyl]acetamide
  • N-(1-Adamantan-1-yl)-2-(1,3-benzothiazol-2-yl)acetamide

Uniqueness

Compared to similar compounds, 2-{3-[2-(Adamantan-1-YL)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-YL}-N-(4-propoxyphenyl)acetamide stands out due to its combination of an adamantane moiety, an imidazolidinone ring, and a propoxyphenyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H39N3O3S

Molecular Weight

497.7 g/mol

IUPAC Name

2-[3-[2-(1-adamantyl)ethyl]-1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C28H39N3O3S/c1-3-11-34-23-7-5-22(6-8-23)29-25(32)15-24-26(33)30(4-2)27(35)31(24)10-9-28-16-19-12-20(17-28)14-21(13-19)18-28/h5-8,19-21,24H,3-4,9-18H2,1-2H3,(H,29,32)

InChI Key

SGSNCNWEIRHRFS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC34CC5CC(C3)CC(C5)C4)CC

Origin of Product

United States

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